molecular formula C22H28N2O5S2 B11166767 3-(benzylsulfonyl)-N-[4-(cyclohexylsulfamoyl)phenyl]propanamide

3-(benzylsulfonyl)-N-[4-(cyclohexylsulfamoyl)phenyl]propanamide

Cat. No.: B11166767
M. Wt: 464.6 g/mol
InChI Key: VGWHOIRBADSWHA-UHFFFAOYSA-N
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Description

N-[4-(CYCLOHEXYLSULFAMOYL)PHENYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclohexylsulfamoyl group attached to a phenyl ring, which is further connected to a phenylmethanesulfonylpropanamide moiety. Its intricate structure makes it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(CYCLOHEXYLSULFAMOYL)PHENYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the cyclohexylsulfamoylphenyl intermediate through a sulfonation reaction, followed by coupling with a phenylmethanesulfonylpropanamide derivative under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction parameters. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification steps such as recrystallization, chromatography, and distillation are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(CYCLOHEXYLSULFAMOYL)PHENYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE undergoes various chemical reactions, including:

    Reduction: Reduction reactions typically involve the removal of oxygen or the addition of hydrogen, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at different positions on the phenyl rings, where functional groups are replaced by other atoms or groups, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted phenyl derivatives.

Scientific Research Applications

N-[4-(CYCLOHEXYLSULFAMOYL)PHENYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-(CYCLOHEXYLSULFAMOYL)PHENYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This binding can result in the inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(CYCLOHEXYLSULFAMOYL)PHENYL]ACETAMIDE: Shares a similar cyclohexylsulfamoylphenyl structure but differs in the acetamide moiety.

    N-[4-(CYCLOHEXYLSULFAMOYL)PHENYL]-3-METHYLBENZAMIDE: Similar structure with a methylbenzamide group instead of the phenylmethanesulfonylpropanamide moiety.

Uniqueness

N-[4-(CYCLOHEXYLSULFAMOYL)PHENYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H28N2O5S2

Molecular Weight

464.6 g/mol

IUPAC Name

3-benzylsulfonyl-N-[4-(cyclohexylsulfamoyl)phenyl]propanamide

InChI

InChI=1S/C22H28N2O5S2/c25-22(15-16-30(26,27)17-18-7-3-1-4-8-18)23-19-11-13-21(14-12-19)31(28,29)24-20-9-5-2-6-10-20/h1,3-4,7-8,11-14,20,24H,2,5-6,9-10,15-17H2,(H,23,25)

InChI Key

VGWHOIRBADSWHA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCS(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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